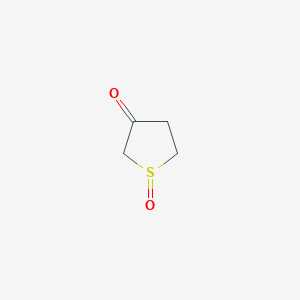
1lambda~4~-Thiolane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1lambda~4~-Thiolane-1,3-dione, also known as sulfolane, is an organosulfur compound with the molecular formula C4H8O2S. It is a cyclic sulfone, characterized by a sulfur atom doubly bonded to two oxygen atoms and singly bonded to two carbon centers. This compound is a colorless liquid commonly used in the chemical industry as a solvent for extractive distillation and chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The original method for synthesizing 1lambda4-Thiolane-1,3-dione involves a cheletropic reaction between butadiene and sulfur dioxide to form sulfolene, which is then hydrogenated using Raney nickel as a catalyst to yield sulfolane . Recent advancements have shown that using Ni-B/MgO as a catalyst can improve both the product yield and the catalyst’s lifetime .
Industrial Production Methods: In industrial settings, the production of 1lambda4-Thiolane-1,3-dione follows similar synthetic routes but on a larger scale. The process involves the continuous hydrogenation of sulfolene in the presence of a catalyst, followed by purification steps to obtain high-purity sulfolane.
Análisis De Reacciones Químicas
Types of Reactions: 1lambda4-Thiolane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form thiolane derivatives.
Substitution: The sulfone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives.
Substitution: Various substituted sulfolanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1lambda~4~-Thiolane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a solvent for extractive distillation and chemical reactions due to its polar aprotic nature.
Biology: Employed in the study of enzyme mechanisms and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1lambda4-Thiolane-1,3-dione exerts its effects is primarily through its role as a solvent. Its polar aprotic nature allows it to dissolve a wide range of compounds, facilitating various chemical reactions. The sulfur-oxygen double bond is polar, conferring good solubility in water, while the four-carbon ring provides non-polar stability .
Comparación Con Compuestos Similares
Methylsulfonylmethane (MSM): Another organosulfur compound with similar solvent properties.
Tetrahydrothiophene: A related cyclic sulfur compound but with different chemical properties.
Sulfolene: The precursor to sulfolane, used in similar applications.
Uniqueness: 1lambda4-Thiolane-1,3-dione stands out due to its unique combination of polar and non-polar properties, making it an excellent solvent for a wide range of applications. Its stability and ability to dissolve both water and hydrocarbons make it particularly valuable in industrial and research settings .
Propiedades
Número CAS |
188756-09-4 |
|---|---|
Fórmula molecular |
C4H6O2S |
Peso molecular |
118.16 g/mol |
Nombre IUPAC |
1-oxothiolan-3-one |
InChI |
InChI=1S/C4H6O2S/c5-4-1-2-7(6)3-4/h1-3H2 |
Clave InChI |
GPNGIGHFMOHMOO-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


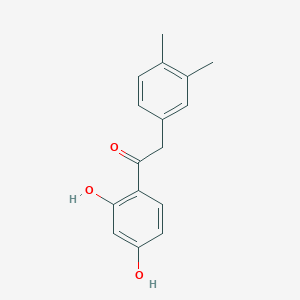
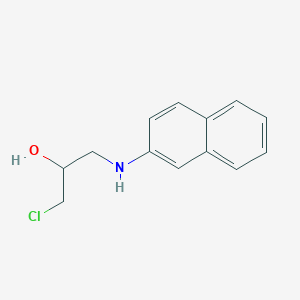
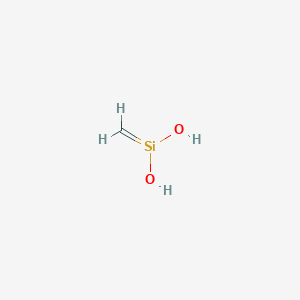

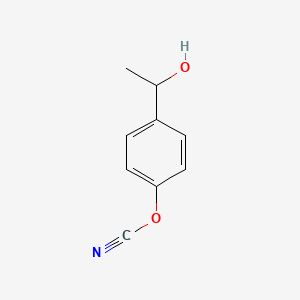
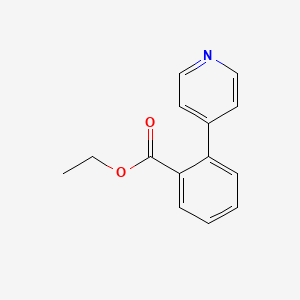
![N'-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide](/img/structure/B12573811.png)
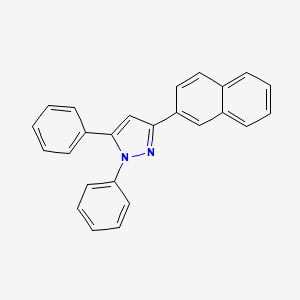

![Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate](/img/structure/B12573830.png)
silane](/img/structure/B12573860.png)
![N-(2,3-Dimethylphenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B12573865.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12573871.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)
